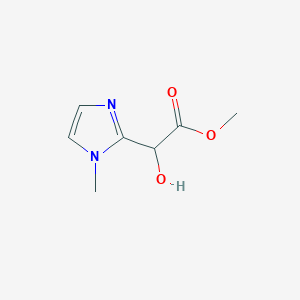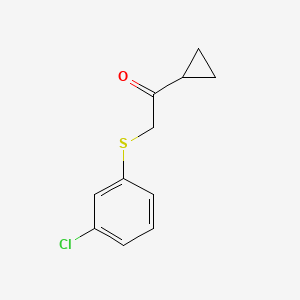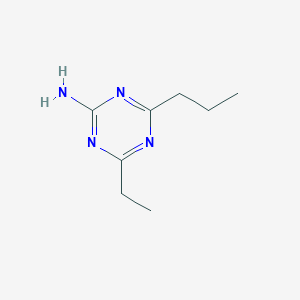
4-Ethyl-6-propyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-propyl-1,3,5-triazin-2-amine is an organic compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. The presence of ethyl and propyl groups at positions 4 and 6, respectively, distinguishes this compound from other triazines. 1,3,5-Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-propyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The reaction can be carried out under mild conditions, often in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
C3N3Cl3+RNH2→C3N3RNH2+HCl
Where ( \text{R} ) represents the ethyl and propyl groups.
Industrial Production Methods
Industrial production of 1,3,5-triazines, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar nucleophilic substitution reactions but are optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-6-propyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various substituted triazines, while oxidation can lead to the formation of triazine oxides .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-ethyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, triazines can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential metabolic pathways, leading to antimicrobial or antitumor effects . The exact molecular targets and pathways depend on the specific triazine derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melamine (1,3,5-triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in materials science.
Cyanuric Acid (1,3,5-triazine-2,4,6-triol): Used in the production of disinfectants and herbicides.
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine): A widely used herbicide.
Uniqueness
4-Ethyl-6-propyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and propyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H14N4 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-ethyl-6-propyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H14N4/c1-3-5-7-10-6(4-2)11-8(9)12-7/h3-5H2,1-2H3,(H2,9,10,11,12) |
Clé InChI |
QGYXXBMBCNUGSA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC(=N1)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



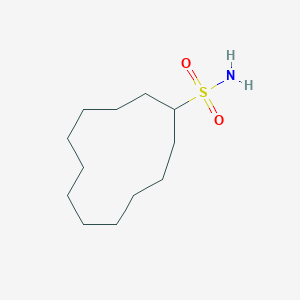


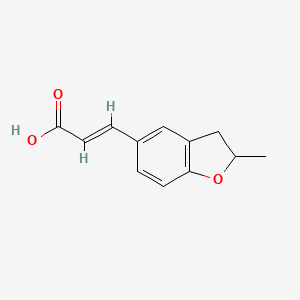

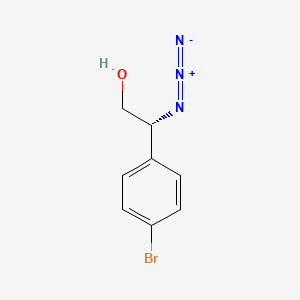




![2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)
